molecular formula C12H16N2O2 B14867109 6-Butyl-2-cyclopropylpyrimidine-4-carboxylic acid

6-Butyl-2-cyclopropylpyrimidine-4-carboxylic acid

Cat. No.: B14867109
M. Wt: 220.27 g/mol
InChI Key: QMTKTHUWXYGZPF-UHFFFAOYSA-N
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Description

6-Butyl-2-cyclopropylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-2-cyclopropylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a butyl-substituted pyrimidine derivative, cyclopropyl groups can be introduced through cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-2-cyclopropylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Butyl-2-cyclopropylpyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Butyl-2-cyclopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Cyclopropylpyrimidine-4-carboxylic acid
  • 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid

Comparison: 6-Butyl-2-cyclopropylpyrimidine-4-carboxylic acid stands out due to its unique butyl and cyclopropyl substitutions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

6-butyl-2-cyclopropylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c1-2-3-4-9-7-10(12(15)16)14-11(13-9)8-5-6-8/h7-8H,2-6H2,1H3,(H,15,16)

InChI Key

QMTKTHUWXYGZPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NC(=N1)C2CC2)C(=O)O

Origin of Product

United States

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